molecular formula C22H30N2O4S B2473296 3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide CAS No. 954248-95-4

3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2473296
CAS No.: 954248-95-4
M. Wt: 418.55
InChI Key: AIEVFCDUPMOFTH-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a propoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable phenyl derivative under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the morpholine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the sulfonamide with 3-methyl-4-propoxybenzene under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The morpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide
  • 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Uniqueness

3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is unique due to the presence of the 3-methyl and 4-propoxy groups, which can significantly influence its chemical properties and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-3-14-27-21-10-9-20(16-18(21)2)29(25,26)23-11-12-24-13-15-28-22(17-24)19-7-5-4-6-8-19/h4-10,16,22-23H,3,11-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEVFCDUPMOFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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